Cyclohexane, (4-isocyanatobutyl)-
Overview
Description
Cyclohexane, (4-isocyanatobutyl)-, also known by its CAS number 787581-11-7, is an organic compound with the molecular formula C11H19NO. This compound is characterized by a cyclohexane ring attached to a butyl chain, which in turn is bonded to an isocyanate group. Cyclohexane, (4-isocyanatobutyl)- is primarily used in chemical synthesis and industrial applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, (4-isocyanatobutyl)- typically involves the reaction of cyclohexane with a butyl chain containing an isocyanate group. One common method is the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Cyclohexane, (4-isocyanatobutyl)- involves the use of large reactors where cyclohexylamine and butyl isocyanate are combined under optimized conditions. The reaction is monitored for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products. The final product is then purified using distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, (4-isocyanatobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Urea or carbamate derivatives.
Scientific Research Applications
Cyclohexane, (4-isocyanatobutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Cyclohexane, (4-isocyanatobutyl)- involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate group is highly reactive and can form covalent bonds with various nucleophiles, including amines and alcohols. This reactivity is exploited in the synthesis of polymers and other materials where the formation of strong covalent bonds is desired.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl isocyanate: Similar in structure but lacks the butyl chain.
Butyl isocyanate: Contains the isocyanate group but lacks the cyclohexane ring.
Cyclohexane, (4-aminobutyl)-: Similar structure but with an amine group instead of an isocyanate group.
Uniqueness
Cyclohexane, (4-isocyanatobutyl)- is unique due to the presence of both a cyclohexane ring and an isocyanate group, which imparts distinct reactivity and stability. This combination makes it a valuable compound in various chemical and industrial applications, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
4-isocyanatobutylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h11H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUAVMLFKNUBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787581-11-7 | |
Record name | (4-isocyanatobutyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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